molecular formula C12H22ClNO4S B13448151 tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate CAS No. 2901043-14-7

tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate

Cat. No.: B13448151
CAS No.: 2901043-14-7
M. Wt: 311.83 g/mol
InChI Key: CWYQSNWIISZMKH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a chlorosulfonyl functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed:

    Substitution Reactions: Formation of sulfonamide, sulfonate esters, or sulfonyl thiols.

    Reduction Reactions: Formation of sulfonamide or alcohol derivatives.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized carbamates and sulfonamides.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein modification. The chlorosulfonyl group is reactive towards nucleophilic amino acid residues, making it useful for covalent modification of proteins.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide moiety is a common pharmacophore in drug design, and modifications of this compound can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to changes in biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate without the cyclohexyl and chlorosulfonyl groups.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxyl group instead of a chlorosulfonyl group.

    tert-Butyl N-(4-aminocyclohexyl)carbamate: Contains an amino group instead of a chlorosulfonyl group.

Uniqueness: tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

2901043-14-7

Molecular Formula

C12H22ClNO4S

Molecular Weight

311.83 g/mol

IUPAC Name

tert-butyl N-[4-(chlorosulfonylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15)

InChI Key

CWYQSNWIISZMKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)Cl

Origin of Product

United States

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